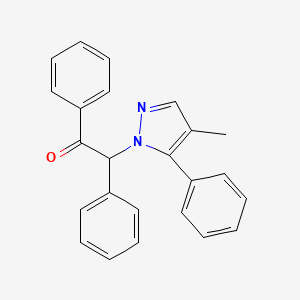![molecular formula C15H25NO B14022620 (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, leading to a range of biological effects. The tricyclic core provides structural stability and influences the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-adamantan-1-yldi((3S,5S,7S)-adamantan-1-yl)phosphine
- Piperidine, 1-[2’-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-6-methoxy-5’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]-3,5-dimethyl-, (3R,5S)-rel-
Uniqueness
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol is unique due to its specific tricyclic structure and the presence of the piperidinyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
(3R,5S)-4-piperidin-1-yladamantan-1-ol |
InChI |
InChI=1S/C15H25NO/c17-15-8-11-6-12(9-15)14(13(7-11)10-15)16-4-2-1-3-5-16/h11-14,17H,1-10H2/t11?,12-,13+,14?,15? |
InChI Key |
VSDPUUOPVHSLLA-OTHKPKEBSA-N |
Isomeric SMILES |
C1CCN(CC1)C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
Canonical SMILES |
C1CCN(CC1)C2C3CC4CC2CC(C4)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)


![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)






![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)

![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)

